

Introduction: The Strategic Value of the Pyridazine Scaffold

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Compound of Interest

Compound Name: **5-Bromo-3-chloropyridazine**

Cat. No.: **B1527063**

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Pyridazine derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as versatile pharmacophores.^[1] The dihalogenated substrate, **5-Bromo-3-chloropyridazine**, represents a particularly valuable building block. Its two distinct halogen atoms offer opportunities for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, making it an indispensable tool for elaborating this pyridazine core.^[2]

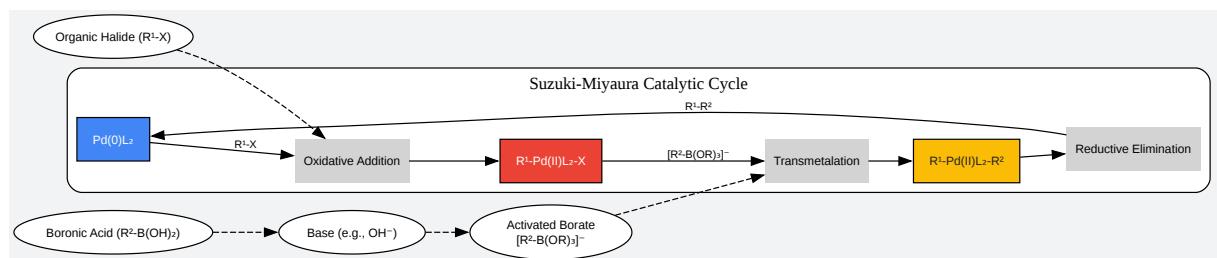
This guide provides a detailed exploration of Suzuki coupling protocols tailored for **5-Bromo-3-chloropyridazine**. We will delve into the mechanistic principles governing regioselectivity, present field-tested protocols for selective coupling at both the C5-Br and C3-Cl positions, and offer insights into experimental design and troubleshooting.

Part 1: Mechanistic Principles & Regioselectivity

The Suzuki-Miyaura reaction is a powerful cross-coupling method that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.^[3] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.^[4]

The Catalytic Cycle

- Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organic halide, forming a Pd(II) intermediate. This is typically the rate-determining step.[5]
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Decisive Factor: Regioselectivity in Dihalogenated Pyridazines

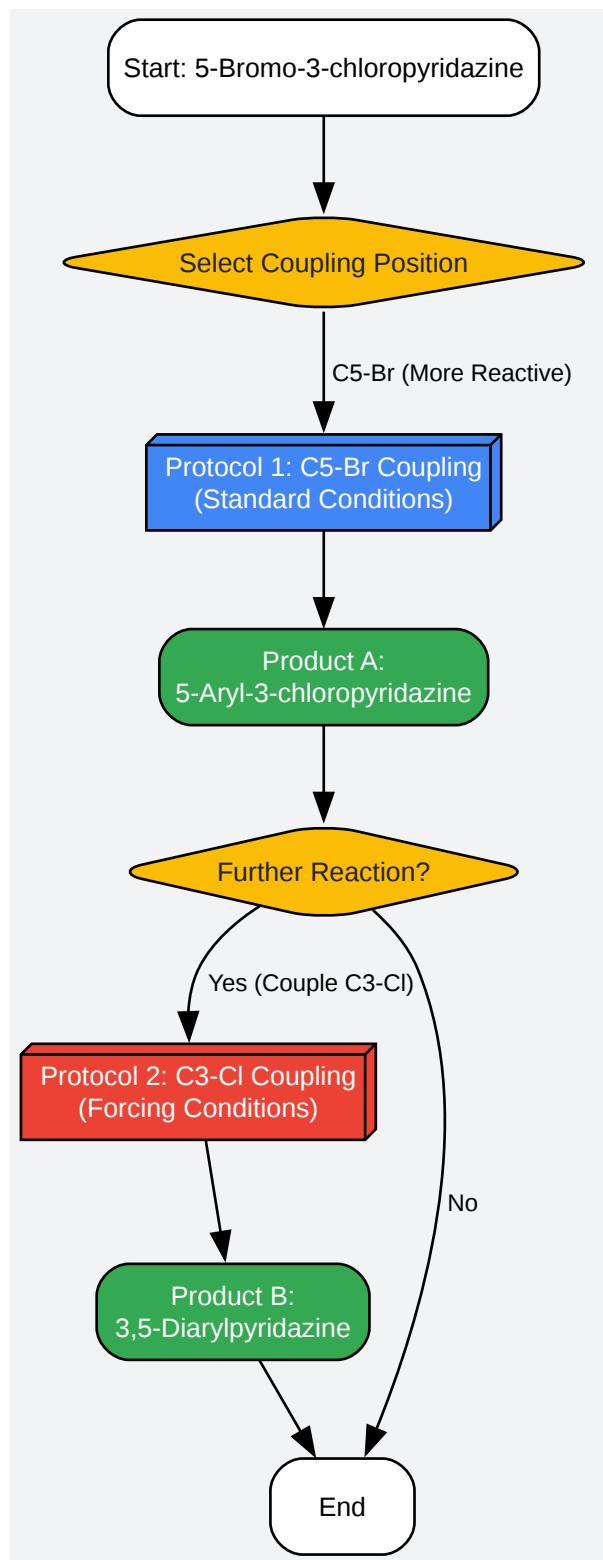
When presented with two different halogen atoms, as in **5-Bromo-3-chloropyridazine**, the selectivity of the Suzuki coupling is primarily dictated by the relative rates of oxidative addition. The strength of the carbon-halogen bond is the critical parameter. The general reactivity trend for halides in oxidative addition is:

$C-I > C-Br > C-OTf > C-Cl$ [6]

This trend is governed by bond dissociation energies; weaker bonds (like C-I and C-Br) are broken more easily and thus react faster.^[5] For **5-Bromo-3-chloropyridazine**, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. This inherent difference allows for highly selective mono-functionalization at the C5 position under standard Suzuki conditions, leaving the C3-Cl position intact for subsequent transformations. While some dihalogenated N-heterocycles show an inherent electronic bias for reaction at positions alpha to a nitrogen (like C3), the use of a mixed halide substrate like **5-bromo-3-chloropyridazine** can override this bias and direct the reaction to the more labile C-Br bond at C5.^{[7][8]}

Part 2: Experimental Protocols

The following protocols provide a framework for the selective Suzuki coupling of **5-Bromo-3-chloropyridazine**. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.



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